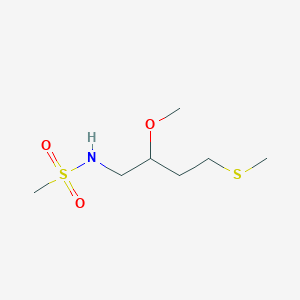![molecular formula C19H19N3O2S B2829688 4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 866020-52-2](/img/structure/B2829688.png)
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid (4-BPTPC) is a synthetic compound belonging to the class of heterocyclic compounds. It is widely used in scientific research due to its unique properties and wide range of applications. 4-BPTPC is a highly versatile molecule with a wide range of applications in organic synthesis, pharmacology, and other fields.
Scientific Research Applications
Antimicrobial Activity
Research has indicated the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives. For instance, a study synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating significant antimicrobial activity against strains of Proteus vulgaris and Pseudomonas aeruginosa. One compound, in particular, showed higher activity than reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).
Antitumor and Anti-inflammatory Properties
Thieno[2,3-d]pyrimidine derivatives have also been explored for their antitumor and anti-inflammatory potential. A notable study synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, which were evaluated for their in vitro activity against human tumor cell lines such as liver, colon, and lung cancers. Some compounds exhibited higher activity against all tested cell lines compared to the standard drug doxorubicin (Hafez et al., 2017).
Design and Synthesis for Dual Inhibitory Activity
Another area of research involves the design and synthesis of thieno[2,3-d]pyrimidine derivatives as dual inhibitors for biological targets. For example, a study synthesized N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, exhibiting promising antitumor activity. The research highlighted the significance of the 6-ethyl substitution in increasing potency and spectrum of tumor inhibition (Gangjee et al., 2009).
New Heterocyclic Systems and DNA Gyrase Inhibition
Further investigations have led to the discovery of new heterocyclic systems with thieno[2,3-d]pyrimidine as a core structure, exhibiting activity as DNA gyrase inhibitors, a novel class of compounds distinct from the traditional quinolones. Such compounds open new avenues for the development of antibacterial agents with unique mechanisms of action (Hubschwerlen et al., 1992).
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.
Mode of Action
It’s known that pyrimidine derivatives can interact with various targets to exert their effects . For instance, some pyrimidine derivatives have been shown to reduce the thyroid-stimulating hormone (TSH)-stimulated adenylate cyclase activity in rat thyroid membranes .
Biochemical Pathways
For example, some pyrimidine derivatives have been shown to reduce the levels of total and free thyroxin in blood and decrease the expression of thyroglobulin and D2 deiodinase genes in the thyroid gland, which are responsible for the synthesis of thyroid hormones .
Result of Action
Some pyrimidine derivatives have been shown to reduce the tsh-stimulated adenylate cyclase activity in rat thyroid membranes, leading to a decrease in the levels of total and free thyroxin in blood .
properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(24)16-11-15-17(20-12-21-18(15)25-16)22-8-6-14(7-9-22)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZKGBXPBZDFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C=C(SC4=NC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2829607.png)
![3-Propan-2-yl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2829608.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2829609.png)







![2-{[7-(4-Fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2829625.png)
![N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B2829626.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2829628.png)